2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an oxirane ring, which is a three-membered epoxide ring, and two phenoxy groups substituted with chloro, methyl, and nitro groups. The unique structure of this compound makes it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-methylphenol with 2-nitrophenol in the presence of a suitable base to form the intermediate phenoxy compound. This intermediate is then reacted with epichlorohydrin under basic conditions to form the final oxirane compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Amines: Formed from the reduction of the nitro group.
Substituted Phenoxy Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The nitro and chloro substituents also contribute to its reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A related compound with similar phenoxy and chloro substituents.
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Shares the phenoxy structure but with additional chloro substituents.
Uniqueness
2-{[5-(4-Chloro-2-methylphenoxy)-2-nitrophenoxy]methyl}oxirane is unique due to the presence of both an oxirane ring and nitro group, which impart distinct chemical reactivity and biological activity. Its combination of functional groups makes it versatile for various applications in research and industry.
Properties
CAS No. |
62377-14-4 |
---|---|
Molecular Formula |
C16H14ClNO5 |
Molecular Weight |
335.74 g/mol |
IUPAC Name |
2-[[5-(4-chloro-2-methylphenoxy)-2-nitrophenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H14ClNO5/c1-10-6-11(17)2-5-15(10)23-12-3-4-14(18(19)20)16(7-12)22-9-13-8-21-13/h2-7,13H,8-9H2,1H3 |
InChI Key |
AETJLFZQRGAVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.